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molecular formula C16H12N2S B8286011 3-Methyl-2-phenylimidazo[2,1-b]benzothiazole

3-Methyl-2-phenylimidazo[2,1-b]benzothiazole

Cat. No. B8286011
M. Wt: 264.3 g/mol
InChI Key: GAOABCYCDYYUPR-UHFFFAOYSA-N
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Patent
US04497817

Procedure details

To 50 ml of acetonitrile were added 10 g of 2-aminobenzothiazole and 7 g of α-bromopropiophenone and the mixture was refluxed for 3 days. After cooling the reaction mixture, the precipitated hydrobromide of 2-aminobenzothiazole was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in 50 ml of chloroform and then 100 ml of ethyl acetate was added to the solution. The supernatant formed was recovered and concentrated under reduced pressure. The residue obtained was subjected to silica gel column chromatography and then the product was eluted using chloroform as the eluant to provide 1.5 g of 3-methyl-2-phenylimidazo[2,1-b]benzothiazole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Br[CH:12]([CH3:21])[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O>C(#N)C>[CH3:21][C:12]1[N:6]2[C:2]([S:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=32)=[N:1][C:13]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2
Name
Quantity
7 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitated hydrobromide of 2-aminobenzothiazole was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 ml of chloroform
ADDITION
Type
ADDITION
Details
100 ml of ethyl acetate was added to the solution
CUSTOM
Type
CUSTOM
Details
The supernatant formed
CUSTOM
Type
CUSTOM
Details
was recovered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
the product was eluted

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C2SC3=C(N21)C=CC=C3)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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